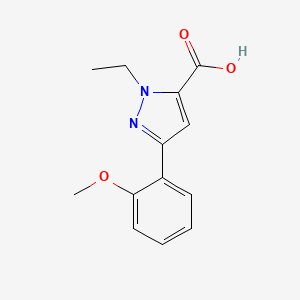![molecular formula C10H25O6PSi B6326843 Phosphonic acid, P-[2-(triethoxysilyl)ethyl]-, dimethyl ester CAS No. 17940-10-2](/img/structure/B6326843.png)
Phosphonic acid, P-[2-(triethoxysilyl)ethyl]-, dimethyl ester
Descripción general
Descripción
Phosphonic acid, P-[2-(triethoxysilyl)ethyl]-, dimethyl ester is a chemical compound with the molecular formula C10H25O6PSi and a molecular weight of 300.36 g/mol . This compound is known for its unique structure, which includes a phosphonic acid group and a triethoxysilyl group connected via an ethyl chain. It is commonly used in various scientific and industrial applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphonic acid, P-[2-(triethoxysilyl)ethyl]-, dimethyl ester can be synthesized through a multi-step process. One common method involves the reaction of triethoxysilane with ethylene oxide to form 2-(triethoxysilyl)ethanol. This intermediate is then reacted with dimethyl phosphite under controlled conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and purification techniques ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, P-[2-(triethoxysilyl)ethyl]-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The triethoxysilyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted phosphonic acid esters.
Aplicaciones Científicas De Investigación
Phosphonic acid, P-[2-(triethoxysilyl)ethyl]-, dimethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organophosphorus compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical coatings.
Mecanismo De Acción
The mechanism of action of phosphonic acid, P-[2-(triethoxysilyl)ethyl]-, dimethyl ester involves its ability to form covalent bonds with target molecules. The triethoxysilyl group can hydrolyze to form silanol groups, which can then condense with hydroxyl groups on surfaces, creating strong siloxane bonds. This property makes it an effective coupling agent in various applications .
Comparación Con Compuestos Similares
Similar Compounds
Phosphonic acid, P-[2-(triethoxysilyl)ethyl]-, diethyl ester: Similar structure but with diethyl ester groups instead of dimethyl ester groups.
H-Phosphonate esters: These compounds have similar phosphorus-containing structures but differ in their ester groups and reactivity.
Uniqueness
Phosphonic acid, P-[2-(triethoxysilyl)ethyl]-, dimethyl ester is unique due to its combination of a phosphonic acid group and a triethoxysilyl group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it highly versatile for various applications .
Propiedades
IUPAC Name |
2-dimethoxyphosphorylethyl(triethoxy)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25O6PSi/c1-6-14-18(15-7-2,16-8-3)10-9-17(11,12-4)13-5/h6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBMQTRXKLVGNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCP(=O)(OC)OC)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25O6PSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30709892 | |
| Record name | Dimethyl [2-(triethoxysilyl)ethyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30709892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17940-10-2 | |
| Record name | Dimethyl [2-(triethoxysilyl)ethyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30709892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6326775.png)





![2-[(Dimethylamino)methyl]-3,5-dimethylphenol](/img/structure/B6326814.png)







